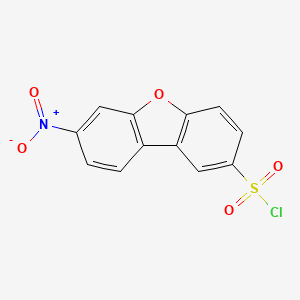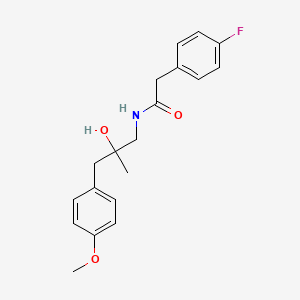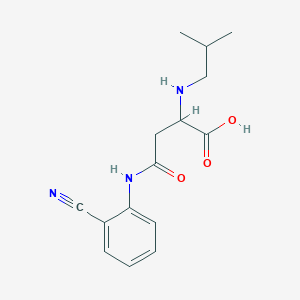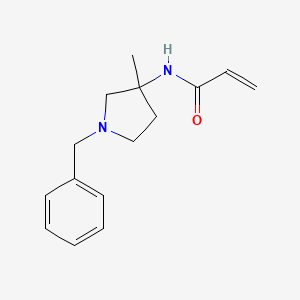![molecular formula C16H16N4 B2820741 3-Benzyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole CAS No. 669718-07-4](/img/structure/B2820741.png)
3-Benzyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazoles and triazoles are both classes of heterocyclic compounds. Benzimidazoles are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . Triazoles are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of benzimidazoles and triazoles has been a topic of interest in medicinal chemistry. Various synthetic methods have been reported to provide access to a wide range of 1,2,4-triazole via multistep synthetic routes . Similarly, there are several methods for the synthesis of benzimidazoles .Molecular Structure Analysis
The molecular structure of benzimidazoles and triazoles is quite unique. Benzimidazoles are structural isosters of naturally occurring nucleotides . Triazoles, on the other hand, operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Chemical Reactions Analysis
Triazines and tetrazines, which are related to triazoles, undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Aplicaciones Científicas De Investigación
Antitumor and Antiproliferative Activity
Research has indicated that various derivatives of 1,2,3,4-tetrahydro[1,2,4]triazino[4,5-a]benzimidazole exhibit potent antitumor activities. For instance, 1-(2-chlorophenyl) derivative displayed significant antitumor activity against human breast adenocarcinoma cell line (MCF7) (El-Nassan, 2012). Similarly, novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles have been synthesized, showing antiproliferative activity in vitro on several human cancer cell lines (Hranjec, Pavlović, & Karminski-Zamola, 2012).
Antibacterial Activity
Certain fluorinated derivatives of 3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole have demonstrated notable antibacterial activity. A compound substituted with a 3′,5′-bis(trifluoromethyl)phenyl moiety showed the best antibacterial activity in this series (Dolzhenko, Chui, Dolzhenko, & Chan, 2005).
Dihydrofolate Reductase Inhibitory Activity
The dihydrofolate reductase inhibitory activity of 2-amino-[1,3,5]triazino[1,2-a]benzimidazoles has been explored, with one compound showing notable inhibitory activity (Dolzhenko, Dolzhenko, & Chui, 2005).
Antinematodal Activity
Compounds such as 4-aryl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole-2-amines have been synthesized and tested for antinematodal activity, with certain derivatives demonstrating effective anti-Trichinella spiralis activity (Anichina, 2020).
Photophysical and Antimicrobial Studies
Derivatives of 1,3,5-triazine, including 2-(aminomethyl)-1H-benzimidazole, have been synthesized and studied for antimicrobial activity. These compounds showed broad-spectrum antimicrobial activity against bacterial and fungal strains (Padalkar et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-benzyl-2,4-dihydro-1H-[1,3,5]triazino[1,2-a]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-2-6-13(7-3-1)10-19-11-17-16-18-14-8-4-5-9-15(14)20(16)12-19/h1-9H,10-12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOVQWLOPLJLGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC2=NC3=CC=CC=C3N2CN1CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2820660.png)
![N-(2-cyanophenyl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2820661.png)

![8-(4-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2820665.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B2820667.png)




![6-(4-Chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2820674.png)


![5-(2-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2820678.png)